N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide
Description
N-[2-(Dipropylsulfamoyl)ethyl]-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzamide core linked to a dipropylsulfamoyl ethyl group. The dipropylsulfamoyl substituent distinguishes it from analogs with piperazine, cyanoquinoline, or heterocyclic moieties, which have been extensively characterized for receptor affinity, selectivity, and pharmacokinetics.
Properties
IUPAC Name |
N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-10-18(11-5-2)23(20,21)12-9-17-16(19)14-7-6-8-15(13-14)22-3/h6-8,13H,4-5,9-12H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCMBJDOTIJJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 2-(dipropylsulfamoyl)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This inhibition can lead to a decrease in the production of certain biochemical compounds, which may have therapeutic effects in treating diseases.
Comparison with Similar Compounds
Structural and Pharmacological Profiles
The table below compares key structural and pharmacological features of N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide with structurally related benzamide derivatives:
*Estimated log P using substituent contributions (dipropylsulfamoyl ≈ +2.0 vs. piperazine ≈ +0.5).
Key Comparative Insights
Receptor Selectivity and Affinity
- Piperazine Derivatives (e.g., ): The 4-(4-chlorophenyl)piperazine group confers nanomolar D4 affinity (Ki = 1.2 nM) and >100-fold selectivity over D2/D3 receptors, attributed to steric and electronic complementarity with the D4 receptor’s hydrophobic pocket . In contrast, the dipropylsulfamoyl group in the target compound may reduce D4 affinity due to increased bulkiness but could enhance interactions with other CNS targets (e.g., σ receptors).
Lipophilicity and CNS Penetration
- Piperazine derivatives like Compound 7 balance moderate log P with high CNS uptake, as demonstrated in primate PET studies .
Research Findings and Clinical Implications
- SAR Studies: Modifications at the sulfonamide/piperazine position significantly impact receptor selectivity. For example, replacing 4-chlorophenyl with 3-cyanopyridine (Compound 7) maintains D4 affinity while reducing off-target binding .
- Therapeutic Potential: Piperazine-based benzamides are advanced PET tracers and drug candidates, whereas the target compound’s dipropylsulfamoyl group may position it for exploratory studies in neuropsychiatric disorders or σ receptor modulation.
Biological Activity
N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of inflammatory diseases and cellular processes. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dipropylsulfamoyl group : This moiety is believed to enhance the compound's solubility and biological activity.
- 3-Methoxybenzamide : This part of the molecule is known for its role in modulating various biological pathways, including inflammation.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome plays a critical role in the activation of pro-inflammatory cytokines such as IL-1β and IL-18, which are involved in various inflammatory diseases.
Key Findings:
- Inhibition Potency : The compound has shown an IC50 value of approximately 3.25 μM against IL-1β release in experimental models, indicating significant inhibitory activity on NLRP3 inflammasome activation .
- Selectivity : Structural modifications on the sulfonamide moiety have been reported to be well-tolerated, suggesting that variations can lead to compounds with improved selectivity and potency .
Biological Activity in Case Studies
Several studies have documented the effects of this compound in various biological contexts:
-
Inflammation Models :
- In transgenic mouse models of Alzheimer’s disease, the compound demonstrated protective effects by reducing pathology associated with neuroinflammation .
- In acute myocardial infarction models, it was shown to inhibit inflammatory responses effectively, suggesting potential therapeutic applications in cardiovascular diseases .
- Cell Division Inhibition :
Table 1: Inhibitory Potency of this compound
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 3.25 | IL-1β Release |
| JC124 | 0.55 | NLRP3 Inflammasome Inhibition |
| Glyburide | Variable | NLRP3 Inflammasome Inhibition |
Table 2: Effects on Cell Morphology
| Concentration (mM) | Growth Rate (OD660) | Viable Cells (CFU/ml) |
|---|---|---|
| 10 | Increased until 2h | Decreased after 1h |
| 20 | Not applicable | Significant decrease |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
